molecular formula C23H19FN2O3S2 B2680914 N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 922856-00-6

N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide

Cat. No.: B2680914
CAS No.: 922856-00-6
M. Wt: 454.53
InChI Key: GLPSSMLSMXHJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide features a benzothiazole core linked to a phenyl group via an amine, with a 4-fluorophenylsulfonyl moiety attached to a butanamide chain.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O3S2/c24-17-9-13-19(14-10-17)31(28,29)15-3-6-22(27)25-18-11-7-16(8-12-18)23-26-20-4-1-2-5-21(20)30-23/h1-2,4-5,7-14H,3,6,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPSSMLSMXHJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound features a complex structure with multiple functional groups, including a benzo[d]thiazole moiety and a sulfonamide group. The general synthetic route involves several key steps:

  • Formation of the benzo[d]thiazole moiety : This is achieved through cyclization reactions involving 2-aminothiophenols and appropriate aldehydes.
  • Attachment of the phenyl group : Nucleophilic aromatic substitution is used to introduce the phenyl group.
  • Introduction of the sulfonyl group : This is typically done using sulfonyl chlorides.
  • Formation of the butanamide moiety : The final step involves reacting the intermediate with an amine to yield the desired butanamide .

The biological activity of this compound has been studied in various contexts, particularly focusing on its interactions with specific biological targets:

  • Acetylcholinesterase Inhibition : Compounds with similar structures have shown promising acetylcholinesterase (AChE) inhibitory activity, which is crucial for potential Alzheimer's disease therapies. For instance, derivatives containing thiazole rings demonstrated IC50 values as low as 2.7 µM for AChE inhibition .
  • Dual Inhibition of sEH and FAAH : Research indicates that benzothiazole derivatives can act as dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are relevant targets for pain management. Such dual inhibitors may offer therapeutic advantages over traditional single-target drugs .

Case Studies

  • Alzheimer's Disease Research :
    • A study synthesized various thiazole-containing compounds and evaluated their AChE inhibitory activity. The results indicated that certain derivatives could significantly inhibit AChE, suggesting their potential as therapeutic agents for Alzheimer's disease .
  • Pain Management Studies :
    • Another study focused on the synthesis of benzothiazole derivatives aimed at inhibiting both sEH and FAAH. These compounds were tested in animal models, showing significant antinociceptive effects, which could lead to new pain relief medications without the side effects associated with multi-drug regimens .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

  • The presence of electron-withdrawing groups (like fluorine) enhances biological activity by increasing the compound's lipophilicity and stability.
  • Variations in the length and branching of side chains can significantly alter potency and selectivity towards biological targets .

Summary of Biological Activities

Biological ActivityMechanism/TargetReference
Acetylcholinesterase InhibitionInhibition of AChE
Dual Inhibition (sEH/FAAH)Pain management
Antimicrobial ActivityPotential against bacterial strains

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds featuring the benzo[d]thiazole moiety exhibit significant anticancer properties. For instance, derivatives of benzo[d]thiazole have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. The presence of substituents such as sulfonyl groups enhances their cytotoxicity against various cancer cell lines, indicating a promising direction for developing new anticancer agents .

Antiviral Properties

N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide and its derivatives have shown inhibitory activity against viruses such as the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). In vitro studies demonstrated that certain derivatives could inhibit viral replication effectively, suggesting potential for antiviral drug development .

Anticonvulsant Effects

Compounds similar to this compound have been evaluated for their anticonvulsant properties. Research indicates that these compounds can modulate neurotransmitter levels and exhibit neuroprotective effects, making them candidates for treating epilepsy and other seizure disorders .

Antimicrobial Activity

The antimicrobial properties of benzo[d]thiazole derivatives have also been explored, with findings suggesting that they possess moderate to good activity against various bacterial strains. This opens avenues for developing new antimicrobial agents targeting resistant strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzo[d]thiazole core and the sulfonamide group can significantly influence biological activity:

Modification Effect on Activity
Addition of electron-withdrawing groupsIncreases potency against cancer cells
Variation in alkyl chain lengthAlters anticonvulsant efficacy
Substitution on the phenyl ringEnhances antiviral activity against MERS-CoV

Case Study 1: Anticancer Evaluation

A study investigated a series of benzo[d]thiazole derivatives, including this compound, which demonstrated significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis in cancer cells through mitochondrial pathways .

Case Study 2: Antiviral Screening

In a screening for antiviral agents against MERS-CoV, several derivatives were synthesized and tested. One derivative exhibited a half-maximal inhibitory concentration (IC50) of 0.09 µM, indicating strong potential as a lead compound for further development into antiviral therapies .

Comparison with Similar Compounds

Structural Analogues with Benzothiazole Moieties

Several compounds in the evidence share the N-(4-(benzo[d]thiazol-2-yl)phenyl) scaffold but differ in sulfonyl substituents and amide linkages (Table 1):

Compound Name Key Structural Features Substituents on Sulfonyl Group Synthesis Yield Spectral Data (IR/NMR) Biological Activity (Reported)
Title Compound Butanamide linker, 4-fluorophenylsulfonyl 4-Fluorophenyl Not Reported Expected C=O stretch (~1660–1680 cm⁻¹) Not Reported
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3,5-difluorophenyl)sulfonyl)piperidine-4-carboxamide (4–24) Piperidine-carboxamide linker 3,5-Difluorophenyl 53% ¹H NMR: δ 8.20–7.20 (aromatic), 3.80–2.50 (piperidine) Multitarget inhibitors (e.g., pain)
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dichlorophenyl)sulfonyl)piperidine-4-carboxamide (4–20) Piperidine-carboxamide linker 2,4-Dichlorophenyl 48% HRMS: m/z 594.02 (calc.), 594.03 (obs.) Not Specified
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(m-tolylsulfonyl)piperidine-4-carboxamide (4–12) Piperidine-carboxamide linker 3-Methylphenyl 72% ¹³C NMR: δ 170.5 (amide C=O) Not Reported

Key Observations :

  • Linker Flexibility : The title compound’s butanamide linker may offer greater conformational flexibility compared to the rigid piperidine-carboxamide in analogues .
  • Synthesis Efficiency : Yields vary significantly (16–75%), influenced by steric and electronic factors during sulfonylation and cyclization steps .

Benzoxazole Derivatives with Butanamide Moieties

Compounds such as 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide () share the butanamide chain but replace benzothiazole with benzoxazole:

  • Benzothiazole vs.
  • Substituent Positioning : Methoxy or nitro groups on the phenyl ring in benzoxazole derivatives (e.g., compound 5h ) modulate solubility and metabolic stability, contrasting with the title compound’s 4-fluorophenylsulfonyl group .

Sulfonamide-Containing Analogues

  • 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide (): Features a methylphenylsulfonyl group and thiazole ring.
  • N-(4-Methoxyphenyl)benzenesulfonamide (): Simpler sulfonamide structure lacking the benzothiazole core, highlighting the importance of the heterocyclic ring in the title compound for structural complexity and activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide?

  • Answer : The synthesis typically involves coupling a benzo[d]thiazol-2-ylphenylamine derivative with a sulfonylated butanamide precursor. A common approach includes reacting 4-(benzo[d]thiazol-2-yl)benzenamine with a sulfonyl chloride (e.g., 4-fluorophenylsulfonyl chloride) in dry pyridine under reflux, followed by purification via chromatography or recrystallization . Key steps:

  • Sulfonylation : React the amine with sulfonyl chloride (1.1 eq) in pyridine for 5–6 hours at room temperature.
  • Purification : Acidify the mixture (pH 5–6) post-reaction and isolate via flash chromatography (silica gel, EtOAc/hexane gradient) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Answer : Use a combination of spectroscopic and chromatographic techniques:

  • 1H/13C-NMR : Confirm the presence of benzo[d]thiazole protons (δ 7.5–8.5 ppm) and sulfonyl group integration .
  • HPLC/MS : Verify molecular ion peaks (e.g., [M+H]+) and ensure >95% purity .
  • Melting Point : Compare observed values (e.g., 204–206°C for analogous thiourea derivatives) with literature .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved in enzyme inhibition assays?

  • Answer : Contradictions may arise from assay conditions or structural isomerism. Recommended steps:

  • Control Experiments : Test for off-target effects using kinase profiling panels (e.g., SphK1 vs. unrelated kinases) .
  • Stereochemical Analysis : Use X-ray crystallography (e.g., single-crystal structures of analogous sulfonamides) to confirm stereochemistry .
  • Dose-Response Curves : Validate IC50 values across multiple replicates to rule out experimental variability .

Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?

  • Answer : Structural modifications guided by SAR studies:

  • Fluorine Substitution : The 4-fluorophenylsulfonyl group enhances lipophilicity and metabolic resistance .
  • Backbone Rigidification : Introduce cyclopropyl or oxadiazinane moieties (as seen in related benzothiazoles) to reduce enzymatic degradation .
  • In Silico Modeling : Predict metabolic hotspots using software like Schrödinger’s ADMET Predictor .

Q. How can spectral data discrepancies (e.g., NMR shifts) be addressed during structural elucidation?

  • Answer : Discrepancies often stem from solvent effects or tautomerism. Mitigation strategies:

  • Solvent Standardization : Use deuterated DMSO or CDCl3 consistently .
  • 2D NMR : Perform HSQC and HMBC to resolve overlapping signals (e.g., distinguishing sulfonyl vs. amide carbonyls) .
  • Comparative Analysis : Cross-reference with crystallographic data (e.g., C–F bond distances in fluorophenyl groups) .

Methodological Considerations

Q. What experimental designs are critical for evaluating this compound’s antitumor potential?

  • Answer : Use a tiered approach:

  • In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) with MTT assays. Include positive controls (e.g., doxorubicin) .
  • Mechanistic Studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and Western blotting for caspase-3 activation .
  • In Vivo Models : Use xenograft mice with pharmacokinetic monitoring (plasma half-life, tissue distribution) .

Q. How can researchers validate the compound’s role as a biochemical probe for enzyme interactions?

  • Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) to target enzymes .
  • Competitive Assays : Use fluorogenic substrates (e.g., ATP-competitive inhibitors in kinase assays) .
  • Cryo-EM/X-ray Crystallography : Resolve co-crystal structures to identify binding motifs (e.g., hydrogen bonds with active-site residues) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.